4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate is an organic compound that features both an ether and a thiol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate typically involves a multi-step process. One common method is the etherification of 4-hydroxyphenyl 4-(4-sulfanylbutoxy)benzoate with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers and thiols.
Wissenschaftliche Forschungsanwendungen
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and coatings.
Wirkmechanismus
The mechanism of action of 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-hydroxybutoxy)benzoate
- 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-methylbutoxy)benzoate
Uniqueness
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate is unique due to the presence of both ether and thiol functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups in a single molecule allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
478283-38-4 |
---|---|
Molekularformel |
C21H24O4S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(4-but-3-enoxyphenyl) 4-(4-sulfanylbutoxy)benzoate |
InChI |
InChI=1S/C21H24O4S/c1-2-3-14-23-19-10-12-20(13-11-19)25-21(22)17-6-8-18(9-7-17)24-15-4-5-16-26/h2,6-13,26H,1,3-5,14-16H2 |
InChI-Schlüssel |
MQTCJHKRGYHKKH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.